Tropine benzylate

Description

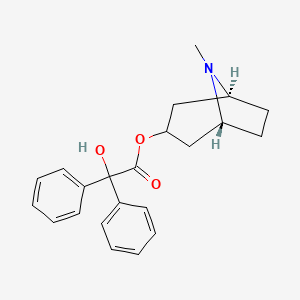

Tropine benzylate (benzilic acid 3α-tropanyl ester) is an ester derivative of tropine, a bicyclic amino alcohol central to tropane alkaloids. Structurally, it consists of a tropine moiety (8-azabicyclo[3.2.1]octan-3-ol) esterified with benzilic acid (diphenylglycolic acid) . It occurs naturally in plants of the genus Bruguiera, such as B. exaristata, where it is categorized among tropine esters like tropine acetate and propionate . Pharmacologically, this compound exhibits anticholinergic activity by antagonizing muscarinic acetylcholine receptors (mAChRs), a property shared with synthetic analogs like 2aR-tropanyl benzylate and clinical derivatives such as nortropinyl benzilate .

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20,25H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVZGWNHSCGMCT-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3736-36-5 | |

| Record name | Tropine benzylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPINE BENZYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2OLH58KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropine benzylate is typically synthesized through the esterification of tropine with benzilic acid. The reaction involves the use of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction is allowed to proceed until the desired ester is formed.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality of this compound.

Chemical Reactions Analysis

Types of Reactions: Tropine benzylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted tropine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Muscarinic Antagonism :

- Tropine benzylate's ability to block muscarinic receptors makes it a valuable tool for studying the role of acetylcholine in the nervous system. This property is particularly relevant in understanding conditions such as Alzheimer's disease and other neurological disorders where cholinergic signaling is disrupted.

-

Drug Development :

- Research has indicated that this compound and its derivatives can be utilized in developing new medications for treating migraines and other conditions. For instance, studies have shown that certain substituted tropyl benzoate derivatives exhibit potent effects against migraine symptoms, suggesting potential applications for this compound in similar therapeutic contexts .

- Neuropharmacological Research :

A study demonstrated the synthesis of tropine from simple carbon sources using engineered yeast strains. This research highlights the potential for industrial-scale production of tropane alkaloids, including this compound, which could facilitate further pharmacological studies and drug development efforts .

Efficacy in Migraine Treatment

In clinical evaluations, substituted tropyl benzoate derivatives were found to be significantly more potent than traditional treatments like metoclopramide for migraine relief. This finding underscores the therapeutic potential of this compound derivatives in managing migraine attacks effectively .

Anticholinergic Properties

Research has documented the anticholinergic effects of related compounds, providing a framework for understanding how this compound may influence acetylcholine signaling pathways. Such insights are critical for developing anticholinergic therapies aimed at various disorders associated with cholinergic dysfunction .

Mechanism of Action

Tropine benzylate is similar to other tropane alkaloids, such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:

Atropine: Like this compound, atropine is an anticholinergic agent, but it is primarily used to treat bradycardia and as a pre-anesthetic to reduce salivation.

Scopolamine: Scopolamine is also an anticholinergic agent, but it is mainly used to treat motion sickness and postoperative nausea.

Comparison with Similar Compounds

Structural and Pharmacological Data Table

Research Findings and Mechanistic Insights

Stereochemical Influence

The 2aR configuration in synthetic derivatives like 2aR-tropanyl benzylate enhances mAChR selectivity compared to natural this compound, which lacks stereochemical optimization .

Functional Group Criticality

- Ester vs. Ether : The ester carbonyl in this compound and 2aR-tropanyl benzylate facilitates hydrogen bonding with mAChRs, whereas ethers (e.g., α-DPT) lack this interaction, explaining reduced potency .

- Metabolic Stability : Hydrolytic rates of tropine esters (e.g., benzylate vs. acetate) influence duration of action, with bulkier esters (benzylate) likely being more resistant to esterases .

Biological Activity

Tropine benzylate, a derivative of tropine formed through the esterification with benzyl alcohol, is part of the tropane alkaloid class. This compound exhibits significant biological activity, primarily due to its structural similarity to other well-studied tropane alkaloids, such as atropine and scopolamine. The following sections will explore its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound retains the bicyclic structure characteristic of tropane alkaloids, which includes a nitrogen atom within the ring. This structural feature is crucial for its interaction with muscarinic receptors in the nervous system. The introduction of the benzyl group enhances its solubility and bioavailability compared to other tropane derivatives.

This compound acts primarily as a muscarinic antagonist , blocking the action of acetylcholine at muscarinic receptors. This mechanism is similar to that of other tropane alkaloids, which can lead to various physiological effects, including:

- Inhibition of smooth muscle contraction

- Reduction of secretions in glands

- Potential effects on cognitive functions due to central nervous system interactions

Despite its structural similarities, specific details regarding the precise mechanism of action for this compound remain under-researched and warrant further investigation .

Biological Activity

This compound has been studied for several biological activities:

- Anticholinergic Effects : Like other tropane alkaloids, it may exhibit anticholinergic properties, which can be useful in treating conditions such as motion sickness and gastrointestinal disorders .

- Neuropharmacological Effects : Research indicates potential applications in neuropharmacology, particularly concerning disorders involving muscarinic receptor dysfunction .

- Synthetic Biology Applications : Recent studies have explored biosynthetic pathways for producing tropine and its derivatives, including this compound, using engineered microbial platforms. This approach could enhance the availability of such compounds for research and therapeutic purposes .

Comparative Analysis with Other Tropane Alkaloids

The following table compares this compound with other notable tropane alkaloids in terms of their biological activities and applications:

| Compound | Mechanism of Action | Primary Applications | Notable Effects |

|---|---|---|---|

| This compound | Muscarinic antagonist | Research tool for muscarinic receptors | Anticholinergic effects |

| Atropine | Muscarinic antagonist | Mydriatic agent | Inhibition of secretions |

| Scopolamine | Muscarinic antagonist | Treatment for nausea and motion sickness | Sedative effects |

| Trospium Chloride | Quaternary ammonium compound | Overactive bladder treatment | Smooth muscle relaxation |

Case Studies

- Neuropharmacological Research : A study investigated the role of tropine derivatives in modulating neurotransmitter systems. Researchers found that compounds like this compound could alter receptor activity in animal models, suggesting potential therapeutic uses in cognitive disorders .

- Synthetic Production : Recent advancements in synthetic biology have allowed for the production of tropine and its derivatives through engineered yeast strains. This method has demonstrated significant yield improvements, indicating a viable pathway for producing this compound at scale for research purposes .

- Pharmacological Evaluation : Pharmacological studies have been conducted to assess the effects of this compound on various animal models. These studies highlighted its potential as a therapeutic agent due to its ability to modulate muscarinic receptor activity effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tropine benzylate, and how can reaction yields be systematically improved?

- Methodological Approach :

-

Compare routes using tropine and benzylating agents (e.g., benzyl bromide, benzyl chloride) under varying conditions (temperature, solvent polarity, catalyst type).

-

Monitor reaction progress via TLC/HPLC and quantify yields using gravimetric analysis or NMR integration.

-

Optimize purification via recrystallization (solvent selection) or column chromatography (mobile phase optimization).

-

Document all parameters in the experimental section for reproducibility .

- Example Data Table :

| Reaction Condition | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 60°C, 12h | K2CO3 | Acetone | 72 | 98.5 |

| RT, 24h | NaH | DMF | 65 | 97.8 |

Q. How can researchers ensure the structural integrity and purity of this compound during characterization?

- Methodological Approach :

- Use ¹H/¹³C NMR to confirm benzylation at the tropine hydroxyl group (disappearance of -OH peak, new benzyl signals).

- Apply HPLC-MS to assess purity (>95%) and detect side products (e.g., di-benzylated derivatives).

- Perform melting point analysis and compare with literature values (if available) .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

- Methodological Approach :

- Screen for receptor-binding affinity (e.g., muscarinic acetylcholine receptors) via radioligand displacement assays .

- Use cell viability assays (MTT, ATP luminescence) to assess cytotoxicity in relevant cell lines.

- Standardize positive/negative controls and replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological effects be resolved?

- Methodological Approach :

- Conduct meta-analysis of published studies to identify methodological discrepancies (e.g., dosage ranges, assay protocols).

- Replicate key experiments under controlled conditions, isolating variables such as solvent choice (DMSO vs. saline) or cell line specificity.

- Use Bayesian statistical models to quantify uncertainty and validate reproducibility .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Approach :

- Perform molecular docking (AutoDock Vina, Schrödinger) to simulate binding to muscarinic receptors.

- Validate predictions with molecular dynamics simulations (GROMACS) analyzing binding stability over 100 ns.

- Cross-reference results with experimental IC50 values to refine force field parameters .

Q. How can researchers determine the stability of this compound under varying storage conditions?

- Methodological Approach :

-

Conduct accelerated stability studies : Expose samples to 40°C/75% RH, 25°C/60% RH, and 4°C for 1–6 months.

-

Monitor degradation via HPLC-MS, identifying breakdown products (e.g., hydrolysis to tropine).

-

Use Arrhenius equation modeling to predict shelf life at standard storage temperatures .

- Example Data Table :

| Storage Condition | Time (Months) | Degradation (%) | Major Degradant |

|---|---|---|---|

| 40°C/75% RH | 3 | 15 | Tropine |

| 4°C | 6 | 2 | None |

Methodological Considerations

- Experimental Reproducibility : Include detailed protocols for synthesis, characterization, and assays in the main manuscript or supplementary materials, adhering to journal guidelines .

- Data Presentation : Use tables/figures to highlight key findings (e.g., dose-response curves, spectral data) and ensure clarity without redundancy .

- Ethical and Analytical Rigor : Address potential biases in pharmacological studies (e.g., blinding in animal trials) and validate analytical methods via ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.